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Compound of Interest

Compound Name:
(R)-3-Aminopiperidine

dihydrochloride

Cat. No.: B044878 Get Quote

CAS Number: 334618-23-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-Aminopiperidine
dihydrochloride, a key chiral intermediate in the pharmaceutical industry. This document

consolidates essential information on its chemical and physical properties, detailed synthesis

methodologies, analytical procedures, and its primary application in the development of

Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Chemical and Physical Properties
(R)-3-Aminopiperidine dihydrochloride is a white to off-white crystalline powder.[1] As a

chiral molecule, its stereochemistry is crucial for its application in the synthesis of stereospecific

active pharmaceutical ingredients (APIs).[1] The dihydrochloride salt form enhances its stability

and solubility in aqueous media.[2]

Table 1: Physical and Chemical Properties of (R)-3-Aminopiperidine Dihydrochloride
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Property Value Reference(s)

CAS Number 334618-23-4 [3]

Molecular Formula C₅H₁₄Cl₂N₂ [3]

Molecular Weight 173.08 g/mol [3]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 190-195 °C [4]

Solubility
Soluble in water, slightly

soluble in methanol.
[2][4]

Optical Rotation [α]D -2.0±0.5°, c = 1 in H₂O [5]

Purity
≥95% - ≥98.0% (by GC and

HPLC)
[3][5]

Hygroscopicity Hygroscopic [4]

Spectroscopic Data
While publicly available spectra are limited, analytical data from patents and supplier

documentation confirm the structure of (R)-3-Aminopiperidine dihydrochloride through

various spectroscopic methods.

Table 2: Spectroscopic Data for (R)-3-Aminopiperidine Dihydrochloride
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Technique Data Reference(s)

¹H NMR

Spectrum available from some

suppliers. Characterization

confirmed by ¹H NMR.

[6][7]

¹³C NMR
Characterization confirmed by

¹³C NMR.
[7]

Mass Spectrometry Exact Mass: 172.0534038 [8]

Infrared (IR)
Spectrum available from some

suppliers.
[6]

Note: Researchers should perform their own spectral analysis for confirmation.

Synthesis of (R)-3-Aminopiperidine Dihydrochloride
Several synthetic routes to (R)-3-Aminopiperidine dihydrochloride have been developed,

often starting from chiral precursors or involving chiral resolution of a racemic mixture. Below

are detailed protocols for some common methods.

Synthesis from N-Boc-3-piperidone
This method involves the asymmetric reduction of an intermediate derived from N-Boc-3-

piperidone.

Experimental Protocol:

Condensation: In a reaction vessel, N-Boc-3-piperidone is reacted with enantiomerically pure

(S)- or (R)-tert-butanesulfinyl amide in a suitable solvent such as tetrahydrofuran (THF),

ethanol, or acetonitrile. The reaction is catalyzed by a catalytic amount of pyrrolidine and

proceeds in the presence of a dehydrating agent like 4A or 5A molecular sieves. The molar

ratio of N-Boc-3-piperidone to the sulfinamide is typically 1:1.1-1.5. The reaction is carried

out at a temperature between 20-90 °C.[9]

Reduction: The resulting intermediate is then subjected to a low-temperature reduction (-20

to 0 °C) using a reducing agent such as sodium borohydride (NaBH₄), sodium
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triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN) in an alcohol

solvent. The molar ratio of the intermediate to the reducing agent is approximately 1:1.0-2.0.

[9]

Purification of Intermediate: The diastereomeric product is purified by recrystallization from

an ethanol/heptane mixture to yield an enantiomerically pure intermediate.[9]

Deprotection: The purified intermediate is treated with concentrated hydrochloric acid (in a

molar ratio of 1:2.2-5.0) in ethanol at a temperature of 20-80 °C. This step removes both the

Boc and tert-butanesulfinyl amide protecting groups.[9]

Isolation: Upon cooling the reaction mixture, (R)-3-Aminopiperidine dihydrochloride
precipitates and can be isolated by filtration, followed by washing with cold ethanol. The final

product typically has an enantiomeric excess (ee) of >99%.[9]

Synthesis from Racemic 3-Piperidinecarboxamide via
Hofmann Rearrangement and Chiral Resolution
This route utilizes a Hofmann-like rearrangement followed by classical resolution.

Experimental Protocol:

Hofmann-like Rearrangement: Racemic 3-piperidinecarboxamide is subjected to a

rearrangement reaction in the presence of 1-fluoronaphthalene, hydrogen peroxide, and

fluoroboric acid in an ethanol-water mixture. This reaction proceeds at room temperature to

yield 3-aminopiperidine.[10]

Salt Formation: The resulting 3-aminopiperidine is treated with concentrated hydrochloric

acid to form the dihydrochloride salt.[10]

Chiral Resolution: The racemic 3-aminopiperidine dihydrochloride is then resolved using D-

tartaric acid. The diastereomeric salt of the (R)-enantiomer selectively crystallizes and is

isolated.[10]

Final Salt Formation: The resolved (R)-3-aminopiperidine tartrate salt is treated with

hydrochloric acid to yield the final product, (R)-3-Aminopiperidine dihydrochloride, with a

high chiral purity (ee > 99.5%).[10]
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Analytical Methods
The purity and enantiomeric excess of (R)-3-Aminopiperidine dihydrochloride are critical for

its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC)

is the primary analytical technique employed.

Chiral HPLC with Pre-column Derivatization
Due to the lack of a strong chromophore in 3-aminopiperidine, pre-column derivatization is

often used to enhance UV detection.

Experimental Protocol:

Derivatization: (R)-3-Aminopiperidine dihydrochloride is derivatized with a reagent such

as p-toluenesulfonyl chloride (PTSC) in the presence of a base. This introduces a

chromophore into the molecule.

Chromatographic Conditions:

Column: Chiralpak AD-H[11]

Mobile Phase: 0.1% diethylamine in ethanol[11]

Flow Rate: 0.5 mL/min[11]

Detection: UV at 228 nm[11]

This method should provide a resolution of greater than 4.0 between the two enantiomers.

[11]

Chiral HPLC without Derivatization
Methods for the direct analysis of underivatized 3-aminopiperidine have also been developed.

Experimental Protocol:

Chromatographic Conditions:
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Column: A mixed-mode column combining ion-exchange and reversed-phase properties.

[12]

Detector: Charged Aerosol Detector (CAD), as the compound lacks a UV chromophore.

[12]

The mobile phase composition and gradient need to be optimized for the specific column

and system.[12]

Application in Drug Discovery: Synthesis of DPP-IV
Inhibitors
(R)-3-Aminopiperidine dihydrochloride is a crucial building block for the synthesis of several

DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2

diabetes.[13][14] Alogliptin is a prominent example.

DPP-IV Signaling Pathway and Mechanism of Action of
Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that rapidly inactivates incretin hormones such

as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

These hormones are released in response to food intake and play a vital role in glucose

homeostasis by stimulating insulin secretion and inhibiting glucagon release. DPP-IV inhibitors

block the action of the DPP-IV enzyme, thereby increasing the active levels of GLP-1 and GIP,

which in turn enhances glucose-dependent insulin secretion and suppresses glucagon

production, leading to lower blood glucose levels.
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Caption: DPP-IV signaling pathway and the mechanism of action of DPP-IV inhibitors.

Synthesis of Alogliptin
The synthesis of Alogliptin involves the nucleophilic substitution of a chloropyrimidinedione

intermediate with (R)-3-aminopiperidine.

Step 1: Alkylation

Step 2: Nucleophilic Substitution

Step 3: Salt Formation
6-Chloro-3-methyluracil

2-((6-chloro-3-methyl-2,4-dioxo-3,4-
dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

NaH, LiBr
DMF/DMSO

2-(Bromomethyl)benzonitrile

NaH, LiBr
DMF/DMSO

Alogliptin (Free Base)

K₂CO₃

Aqueous Isopropanol

(R)-3-Aminopiperidine
dihydrochloride

K₂CO₃

Aqueous Isopropanol
Alogliptin Benzoate

Ethanol

Benzoic Acid

Ethanol

Click to download full resolution via product page

Caption: Synthetic workflow for Alogliptin from (R)-3-Aminopiperidine dihydrochloride.
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Experimental Protocol for Alogliptin Synthesis:

Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-

yl)methyl)benzonitrile: 6-Chloro-3-methyluracil is reacted with 2-(bromomethyl)benzonitrile in

the presence of a base such as diisopropylethylamine in N-methyl-2-pyrrolidone (NMP) or

sodium hydride and lithium bromide in a DMF/DMSO mixture.[15]

Nucleophilic Substitution: The resulting intermediate is reacted with (R)-3-aminopiperidine
dihydrochloride in a solvent system such as aqueous isopropanol, in the presence of a

base like potassium carbonate (K₂CO₃). The reaction mixture is heated to reflux.[15][16]

Work-up: After the reaction is complete, the mixture is cooled, and inorganic salts are

removed by filtration. The filtrate contains the alogliptin free base.[16]

Salt Formation: A solution of benzoic acid in ethanol is added to the filtrate containing the

alogliptin free base to precipitate Alogliptin benzoate, which is then isolated.[15]

Safety and Handling
(R)-3-Aminopiperidine dihydrochloride is harmful if swallowed and can cause skin and

serious eye irritation, as well as respiratory irritation.

Table 3: Hazard Information

Hazard Statement Precautionary Statement

H302: Harmful if swallowed
P261: Avoid breathing

dust/fume/gas/mist/vapours/spray.

H315: Causes skin irritation
P280: Wear protective gloves/protective

clothing/eye protection/face protection.

H319: Causes serious eye irritation

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

H335: May cause respiratory irritation
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment

(PPE), including gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. The

material is hygroscopic and should be protected from moisture.[4]

This technical guide is intended for informational purposes for qualified professionals and

should not be considered a substitute for a comprehensive safety data sheet (SDS) or

thorough experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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